molecular formula C5H10N2O B152332 (R)-3-Methylpiperazin-2-one CAS No. 922178-61-8

(R)-3-Methylpiperazin-2-one

Cat. No. B152332
M. Wt: 114.15 g/mol
InChI Key: BSPUWRUTIOUGMZ-SCSAIBSYSA-N
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Description

Absolute Structure Analysis

The absolute structures of various methylpiperazine derivatives, including R-(-)-2-methylpiperazine, have been determined using anomalous dispersion methods such as the Parsons' Q and Hooft methods. These studies aimed to explore the determination of absolute structures of light element compounds under routine single-crystal X-ray diffraction laboratory conditions. The confirmation of the structures of neutral methylpiperazines was achieved through the absolute structure determination of their dibromide salts, with the absolute structure parameters for R-(-)-2-methylpiperazine being determined as 0.09 (Hooft) .

Synthesis Analysis

Protected forms of (3R,5R)-5-hydroxypiperazic acid, a component of several depsipeptides, have been synthesized enantioselectively using two novel methods. One method derives its chirality from D-glutamic acid, while the other employs an Evans amination and diastereoselective bromolactonization to establish the chiral centers. These methods facilitate the synthesis of multigram quantities of protected versions of the compound .

Molecular Structure Analysis

The synthesis and characterization of a novel organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate) (MPN), have been reported. The material crystallizes in the orthorhombic system and features a chair conformation for the diprotonated piperazine ring with the methyl group in an equatorial position. The structure is stabilized by a network of hydrogen bonds, as revealed by Hirshfeld surface analysis .

Chemical Reactions Analysis

The synthesis of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine has been described. These enantiomers were tested for antibacterial activities, showing varying degrees of effectiveness against different bacteria. The study highlights the importance of stereochemistry in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The thermal stability of the MPN compound was investigated using DTA/TGA and DSC curves, indicating stability up to 180 °C. The antioxidant properties of the compound were also evaluated using various radical scavenging methods, demonstrating its potential as an antioxidant .

Case Studies

Case studies involving the crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been reported. These studies reveal the formation of well-defined hydrogen tartrate chains and two-dimensional sheets via intermolecular hydrogen bonds. The different conformations and hydrogen bonding patterns of the (R)- and (S)-2-methylpiperazinediium ions in these structures provide insights into the stability and solubility of the salts .

Another case study involves the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through a nucleophilic substitution reaction. This synthesis demonstrates the versatility of methylpiperazine derivatives in forming complex organic compounds .

Lastly, the synthesis and structure of a novel dipeptide derived from (2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid have been explored. This compound was used as a unit for preparing new macrocyclic peptides, showcasing the application of methylpiperazine derivatives in peptide synthesis .

Scientific Research Applications

1. Enzyme Resolution in Synthesis

(R)-3-Methylpiperazin-2-one derivatives have been utilized in the asymmetric synthesis of complex molecules. For instance, an enantioselective synthesis involving enzyme resolution of beta-lactam esters was achieved, leading to the creation of potent inhibitors such as L-694,458, a human leukocyte elastase inhibitor (Cvetovich et al., 1996).

2. Catalytic Activity in Chemical Reactions

Derivatives of (R)-3-Methylpiperazin-2-one have shown effectiveness as catalysts in chemical reactions. For example, dihydromethylpiperazinediium metallic sulfates demonstrated catalytic activity in the diastereoselective nitroaldol (Henry) reaction (Naïli et al., 2013).

3. Pharmaceutical Applications

Compounds containing (R)-3-Methylpiperazin-2-one have been explored for their pharmaceutical potential. For instance, derivatives were synthesized with antibacterial and anticancer activities, also demonstrating binding characteristics to carrier proteins like Human Serum Albumin (Shareef et al., 2016).

4. Applications in Crystallography

The crystal structures of diastereomeric salts involving (R)-3-Methylpiperazin-2-one have been analyzed, contributing to the understanding of molecular structures and hydrogen bonding patterns (Katagiri et al., 2010).

5. Organic-Inorganic Hybrid Materials

(R)-3-Methylpiperazin-2-one derivatives have been used in the synthesis of noncentrosymmetric metal sulfates, contributing to the development of materials with novel properties (Hajlaoui et al., 2012).

6. Chiral Analysis Techniques

(R)-3-Methylpiperazin-2-one derivatives have been employed as derivatization agents for chiral analysis, significantly enhancing detection sensitivity in chromatographic techniques (Jin et al., 2020).

7. Ferroelectricity Research

(R)-3-Methylpiperazin-2-one has been involved in studies exploring ferroelectric properties in coordination compounds, which is crucial for the development of novel ferroelectric materials (Chen et al., 2014).

8. Antibacterial Research

Compounds containing (R)-3-Methylpiperazin-2-one have been synthesized and evaluated for their antibacterial activities, offering potential in the development of new antimicrobial agents (Liu et al., 2005).

Safety And Hazards

This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could be developing new synthesis methods, finding new reactions, studying its biological effects, or finding new applications.


For a specific compound, you would need to look up these details in scientific literature or databases. If you have access to a library or a database like PubMed, you can search for the compound and find relevant papers. You can then analyze the papers to gather the required information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied.


I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3R)-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWRUTIOUGMZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584107
Record name (3R)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpiperazin-2-one

CAS RN

922178-61-8
Record name (3R)-3-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ye, Y Yang, C Li, J Zhang, W Wang, M Ma… - European Journal of …, 2023 - Elsevier
The neurokinin-3 receptor (NK3R) is one of three receptors that recognize neurokinins. The finding that pharmacological blockade of neurokinin B (NKB) signaling with an oral NK3R …
Number of citations: 3 www.sciencedirect.com

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